REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH2:9]=[CH:10][CH:11]([OH:13])[CH3:12].C(=O)(O)[O-].[Na+].C(OCC)(=O)C.CCCCCC>CN(C)C=O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:9][CH2:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:7]=1 |f:2.3,4.5,7.8,9.10.11|
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)I
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
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C=CC(C)O
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Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC.CCCCCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 50° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water (20 mL)
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Type
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ADDITION
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Details
|
Subsequently, the mixture was diluted with 20 mL of ethyl acetate
|
Type
|
FILTRATION
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Details
|
filtered through a pack of celite
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)CCC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.01 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |